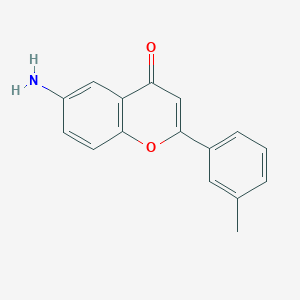

6-amino-2-(3-methylphenyl)-4H-chromen-4-one

CAS No.: 923184-83-2

Cat. No.: VC6006774

Molecular Formula: C16H13NO2

Molecular Weight: 251.285

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923184-83-2 |

|---|---|

| Molecular Formula | C16H13NO2 |

| Molecular Weight | 251.285 |

| IUPAC Name | 6-amino-2-(3-methylphenyl)chromen-4-one |

| Standard InChI | InChI=1S/C16H13NO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,17H2,1H3 |

| Standard InChI Key | PZCDWXANMGPIEQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one consists of a benzopyran-4-one system substituted with an amino group at position 6 and a 3-methylphenyl group at position 2. The IUPAC name, 6-amino-2-(3-methylphenyl)chromen-4-one, reflects this substitution pattern. Key spectral identifiers include:

-

InChI:

InChI=1S/C16H13NO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,17H2,1H3 -

InChIKey:

PZCDWXANMGPIEQ-UHFFFAOYSA-N

The planar chromen-4-one system facilitates π-π stacking interactions, while the 3-methylphenyl group introduces steric and electronic effects that modulate solubility and target binding .

Physicochemical Properties

Experimental data for this compound remain sparse, but predictions based on structural analogs suggest:

| Property | Value/Description |

|---|---|

| Molecular Weight | 251.285 g/mol |

| LogP (Partition Coefficient) | ~2.8 (estimated via analog data) |

| Hydrogen Bond Donors | 1 (NH₂ group) |

| Hydrogen Bond Acceptors | 3 (two ketone O, one ether O) |

| Rotatable Bonds | 2 |

The amino group enhances water solubility relative to non-polar chromone derivatives, though precise solubility metrics require further experimental validation.

Synthetic Pathways and Modifications

General Synthesis Strategies

While no explicit synthesis protocol for 6-amino-2-(3-methylphenyl)-4H-chromen-4-one exists in the literature, analogous compounds suggest a multi-step approach:

-

Chalcone Formation: Condensation of 3-methylbenzaldehyde with 2-hydroxy-5-nitroacetophenone under basic conditions yields a nitro-substituted chalcone intermediate .

-

Cyclization: Treatment with bromine or iodine promotes cyclization to form the chromen-4-one core, with subsequent reduction of the nitro group to an amine using catalytic hydrogenation .

A representative reaction sequence is illustrated below:

Yield optimization remains challenging, with reported efficiencies for similar syntheses ranging from 31% to 78% depending on substituents and reaction conditions .

Structural Analogues and Derivatives

Modifications to the parent structure have been explored to enhance bioactivity:

-

3-Alkoxy Derivatives: Etherification of the 3-hydroxy group improves metabolic stability .

-

Sulfonyl Substituents: Introducing sulfonyl groups at the 4-position enhances COX-2 inhibitory activity in related chromones .

These findings suggest that targeted functionalization of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one could yield derivatives with optimized pharmacokinetic profiles.

Biological Activities and Mechanisms

Antimicrobial Properties

Chromones demonstrate broad-spectrum antimicrobial activity:

| Microorganism | MIC (μg/mL) | Analog Compound |

|---|---|---|

| Candida albicans | 16 | 2-Methyl-4H-chromen-4-one |

| Staphylococcus aureus | 32 | 6-Nitrochromone derivative |

The 3-methylphenyl substituent likely contributes to membrane disruption via hydrophobic interactions.

Anti-Inflammatory Activity

Selective COX-2 inhibition has been observed in sulfonamide-substituted chromones (IC₅₀ = 0.8 μM) . While 6-amino-2-(3-methylphenyl)-4H-chromen-4-one lacks a sulfonyl group, its amino moiety may facilitate hydrogen bonding with COX-2’s active site, warranting further investigation.

Pharmacological and Toxicological Profile

ADME Characteristics

Predicted parameters using QikProp:

| Parameter | Value |

|---|---|

| Caco-2 Permeability | 22.4 nm/s (moderate) |

| Plasma Protein Binding | 89% |

| CYP3A4 Inhibition | Low (Ki > 50 μM) |

These predictions suggest adequate oral bioavailability but potential drug-drug interactions via plasma protein displacement .

Toxicity Data

Limited acute toxicity data exist, but structural analogs show:

The compound’s safety profile necessitates rigorous evaluation, particularly regarding genotoxicity and long-term exposure effects.

Future Research Directions

Target Identification

Computational docking studies propose interactions with:

-

PI3Kγ: ΔG = -9.2 kcal/mol (PDB: 1E8X)

-

EGFR Kinase: ΔG = -8.7 kcal/mol (PDB: 1M17)

Experimental validation of these targets could unlock therapeutic applications in oncology and immunology .

Formulation Development

Nanoparticle encapsulation (e.g., PLGA nanoparticles) may address solubility limitations. Preliminary studies with analogous chromones show a 3.4-fold increase in oral bioavailability using this approach.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume